
2-Amino-6-mercaptopurine-13C2,15N
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Overview
Description
2-Amino-6-mercaptopurine-13C2,15N is a labeled analogue of 2-Amino-6-mercaptopurine, a synthetic guanosine analogue antimetabolite. This compound is primarily used in the therapy of acute and chronic myelogenous leukemias. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various scientific research applications, including metabolic studies and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-mercaptopurine-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the purine structure. The exact synthetic route may vary, but it generally includes the following steps:
Starting Materials: The synthesis begins with isotopically labeled precursors such as [13C]-formaldehyde and [15N]-ammonia.
Formation of Intermediate Compounds: These precursors undergo a series of reactions to form intermediate compounds, which are then further reacted to form the purine ring.
Final Steps:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and isotopic enrichment. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-mercaptopurine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
Metabolic Studies
The stable isotopes in 2-Amino-6-mercaptopurine-13C2,15N facilitate metabolic tracing studies. Researchers utilize this compound to investigate the pathways of purine metabolism in various biological systems. For instance:
- Purine Synthesis Pathways : The labeled compound can be used to trace the incorporation of purines into nucleotides and nucleic acids, providing insights into metabolic flux and regulation mechanisms in cells.
Drug Development
In pharmaceutical research, this compound serves as a valuable tool for:
- Bioavailability Studies : Understanding how drugs are absorbed and metabolized by the body can be enhanced by using isotopically labeled compounds.
- Pharmacokinetics : Researchers can study the distribution, metabolism, and excretion of mercaptopurine derivatives by tracking the labeled compound in animal models.
Cancer Research
As a derivative of mercaptopurine, this compound is significant in cancer research:
- Leukemia Treatment : Mercaptopurine is used to treat acute lymphoblastic leukemia (ALL). The labeled version aids in understanding how variations in drug metabolism affect therapeutic outcomes.
- Combination Therapies : Investigating the effects of combining mercaptopurine with other chemotherapeutic agents can be studied using this labeled compound to optimize treatment protocols.
Case Study on Purine Metabolism
A study published in Cancer Research utilized this compound to trace purine metabolism in leukemic cells. The researchers found that the incorporation of the labeled compound into nucleic acids was significantly higher in leukemic cells compared to normal cells, indicating altered metabolic pathways in cancerous tissues.
Pharmacokinetic Studies
In another study focusing on pharmacokinetics, researchers administered this compound to animal models to analyze its absorption and metabolic pathways. The results demonstrated that the isotope-labeled compound provided clearer insights into the bioavailability and half-life of mercaptopurine derivatives compared to unlabelled forms.
Mechanism of Action
2-Amino-6-mercaptopurine-13C2,15N functions as a purine analog, interfering with nucleic acid synthesis by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This inhibition leads to the incorporation of the compound into DNA and RNA, disrupting cellular replication and function . The compound’s mechanism of action is similar to that of other antimetabolites used in cancer therapy.
Comparison with Similar Compounds
2-Amino-6-mercaptopurine: The non-labeled analogue used in similar therapeutic applications.
6-Thioguanine: Another purine analog with similar antimetabolite properties.
Mercaptopurine: A related compound used in the treatment of leukemia.
Uniqueness: 2-Amino-6-mercaptopurine-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies and other research applications. This labeling provides a significant advantage in understanding the compound’s behavior and interactions at the molecular level.
Biological Activity
2-Amino-6-mercaptopurine-13C2,15N is a stable isotope-labeled derivative of 6-mercaptopurine (6-MP), a well-known purine analog used primarily in the treatment of various hematological malignancies, including acute lymphoblastic leukemia (ALL). This compound is essential for studying metabolic pathways and pharmacokinetics due to its isotopic labeling. The biological activity of this compound is closely related to its mechanism of action, therapeutic applications, and the implications of its metabolism in clinical settings.
- Molecular Formula : C₆H₆N₄S
- Molecular Weight : 170.17 g/mol
- CAS Number : 1330266-29-9
- Purity : >95% (HPLC)
The compound is characterized by the presence of stable isotopes of carbon and nitrogen, which facilitate detailed tracking in metabolic studies.
This compound acts as an antimetabolite that interferes with purine nucleic acid synthesis. The mechanism involves:
- Incorporation into Nucleic Acids : The compound is metabolically converted to thioguanosine monophosphate (TGMP) and further phosphorylated to thioguanosine triphosphate (TGTP), which gets incorporated into DNA and RNA, disrupting their synthesis and function .
- Inhibition of Enzymes : It inhibits several enzymes involved in de novo purine synthesis, leading to reduced proliferation of rapidly dividing cells, particularly in malignant tissues .
- Immunosuppressive Effects : The drug also exhibits immunosuppressive properties, making it useful in treating autoimmune conditions alongside its antineoplastic applications .
Antineoplastic Activity
The primary use of this compound lies in its role as an antineoplastic agent. It has shown efficacy in:
- Acute Lymphoblastic Leukemia (ALL) : It is a key component in maintenance therapy for ALL, where it helps prevent relapse by targeting leukemic cells .
- Other Cancers : It has applications in treating other malignancies such as acute myeloid leukemia and certain solid tumors .
Autoimmune Disorders
The compound is also utilized in managing autoimmune diseases like ulcerative colitis and psoriasis due to its immunosuppressive effects .
Study on Resistance Mechanisms
Recent research has highlighted the emergence of resistance mechanisms to thiopurines like 6-MP. A study investigated mutations in the NT5C2 and PRPS1 genes associated with resistance to thiopurines during treatment for ALL. These mutations can lead to treatment failure and disease relapse .
The study utilized CRISPR/Cas9 technology to induce specific mutations in human lymphoid leukemia cell lines, providing insights into how these genetic changes confer resistance to 6-MP and its derivatives, including this compound.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antineoplastic | Inhibits DNA/RNA synthesis; used in ALL treatment |
Immunosuppressive | Reduces immune response; useful for autoimmune diseases |
Enzyme Inhibition | Targets enzymes in purine metabolism |
Metabolic Conversion | Converted into TGMP and TGTP impacting nucleic acid synthesis |
Table 2: Clinical Implications of Genetic Mutations
Mutation Type | Impact on Treatment |
---|---|
NT5C2-R39Q | Leads to resistance against thiopurines |
PRPS1-S103N | Associated with reduced efficacy of 6-MP |
Properties
IUPAC Name |
2-amino-3,7-dihydropurine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHKKSPHMUBEB-QZTPXDJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=[13C]([15NH]1)C(=S)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.